(3R,5S)-Atorvastatin Sodium Salt
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Description
Synthesis Analysis
The synthesis of atorvastatin, and by extension its sodium salt form, involves a complex process that is highlighted by its commercially used convergent synthesis approach. This method has been refined over the years to enhance yield and purity, addressing the challenges associated with the synthesis of statins, particularly the stereochemical control needed to obtain the active (3R,5S)-isomer (Hájková, Kratochvíl, & Rádl, 2008).
Molecular Structure Analysis
The molecular structure of (3R,5S)-Atorvastatin Sodium Salt is characterized by the presence of the fluorophenyl and dihydroxyheptenoic acid groups, crucial for its potent inhibitory action on HMG-CoA reductase. Its stereochemistry is essential for its biological activity, with the (3R,5S)-isomer being the active form that effectively interacts with the enzyme's active site.
Chemical Reactions and Properties
Atorvastatin and its sodium salt undergo metabolism primarily through the cytochrome P450 3A4 (CYP3A4) pathway, resulting in various pharmacokinetic interactions that can influence its efficacy and safety profile. It also exhibits physicochemical properties such as high solubility in water and stability in various pH conditions, making it suitable for oral administration (Shitara & Sugiyama, 2006).
Scientific Research Applications
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Lowering Cholesterol and Triglycerides Atorvastatin is used to lower cholesterol and triglyceride levels in the blood . It works by slowing the production of cholesterol in the body to decrease the amount of cholesterol that may build up on the walls of the arteries and block blood flow to the heart, brain, and other parts of the body .
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Preventing Heart Disease Atorvastatin is used together with diet, weight loss, and exercise to reduce the risk of heart disease . Lowering your blood level of cholesterol and fats with atorvastatin has been shown to prevent heart disease .
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Preventing Stroke and Heart Attack Improving your cholesterol levels helps decrease your risk of stroke and heart attack . Atorvastatin is used to reduce the risk of these conditions .
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Reducing the Need for Heart Surgery Atorvastatin is used to decrease the chance that heart surgery will be needed in people who have heart disease or who are at risk of developing heart disease .
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Treating Dyslipidemia Atorvastatin and other statins are considered first-line treatment options for dyslipidemia . Dyslipidemia is an abnormal amount of lipids (e.g., cholesterol and/or fat) in the blood.
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Treating Familial Hypercholesterolemia in Children and Teenagers Atorvastatin may also be used to decrease the amount of cholesterol and other fatty substances in the blood in children and teenagers 10 to 17 years of age who have familial heterozygous hypercholesterolemia . This is an inherited condition in which cholesterol cannot be removed from the body normally .
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Inhibiting the Production of Cholesterol Atorvastatin is an HMG-CoA reductase inhibitor used to lower lipid levels and reduce the risk of cardiovascular disease . By inhibiting the endogenous production of cholesterol in the liver, statins lower abnormal cholesterol and lipid levels, and ultimately reduce the risk of cardiovascular disease .
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Reducing the Risk of Cardiovascular Disease Prescribing statins is considered standard practice for patients following any cardiovascular event, and for people who are at moderate to high risk of developing cardiovascular disease . The evidence supporting statin use, coupled with minimal side effects and long term benefits, has resulted in wide use of this medication .
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Reducing the Incidences of All-Cause Mortality Statins were shown to reduce the incidences of all-cause mortality, including fatal and non-fatal cardiovascular disease (CVD), as well as the need for surgical revascularization or angioplasty following a heart attack .
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Reducing the Number of Major Cardiovascular Events Some evidence has shown that even for low-risk individuals (with <10% risk of a major vascular event occurring within five years) statin use leads to a 20%-22% relative reduction in the number of major cardiovascular events (heart attack, stroke, coronary revascularization, and coronary death) for every 1 mmol/L reduction in LDL without any significant side effects or risks .
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Treating Atherosclerosis Accumulation of cholesterol and fats along the walls of your arteries (a process known as atherosclerosis) decreases blood flow and, therefore, the oxygen supply to your heart, brain, and other parts of your body. Lowering your blood level of cholesterol and fats with atorvastatin has been shown to prevent heart disease, angina (chest pain), strokes, and heart attacks .
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Increasing Good Cholesterol Levels Atorvastatin is commonly used to lower bad cholesterol levels (LDL-C) and fats (triglycerides) in the blood. It also increases good cholesterol levels (HDL). Improving your cholesterol levels helps decrease your risk of heart disease, stroke, and heart attack .
properties
IUPAC Name |
sodium;(3R,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H35FN2O5.Na/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);/q;+1/p-1/t26-,27+;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRPOCPLIUDBSA-MFHXMFJOSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34FN2NaO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675639 |
Source
|
Record name | Sodium (3R,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
580.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,5S)-Atorvastatin Sodium Salt | |
CAS RN |
131275-93-9 |
Source
|
Record name | Sodium (3R,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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